3-(1h-Indazol-1-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Indazol-1-yl)cyclohexan-1-one is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.27 g/mol . It features an indazole ring attached to a cyclohexanone moiety, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Indazole-containing compounds have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Based on the known actions of similar indazole-containing compounds, it can be inferred that this compound may interact with its targets (such as the aforementioned kinases) to inhibit, regulate, or modulate their activity . This interaction could lead to changes in the cellular processes controlled by these targets.
Biochemical Pathways
Given the potential targets of this compound, it can be inferred that it may affect pathways related to cell cycle regulation and cell volume control . The downstream effects of these changes could include alterations in cell proliferation and cell size.
Result of Action
Based on the potential targets and pathways affected by this compound, it can be inferred that its action could result in changes in cell proliferation and cell size .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indazol-1-yl)cyclohexan-1-one typically involves the reaction of indazole with cyclohexanone under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium, followed by the addition of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature to ensure optimal yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(1H-Indazol-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The indazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone oxides, while reduction could produce cyclohexanol derivatives.
Scientific Research Applications
3-(1H-Indazol-1-yl)cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A simpler compound with similar biological activities.
Cyclohexanone: Shares the cyclohexanone moiety but lacks the indazole ring.
Indazole Derivatives: Various derivatives with different substituents on the indazole ring.
Uniqueness
3-(1H-Indazol-1-yl)cyclohexan-1-one is unique due to its combination of the indazole ring and cyclohexanone moiety, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
3-indazol-1-ylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14-15/h1-2,4,7,9,11H,3,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMVEQDQRJCKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N2C3=CC=CC=C3C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.